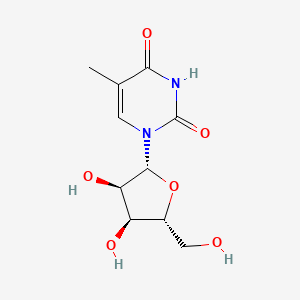

5-Methyluridine

説明

Ribothymidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

5-Methyluridine has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163348 | |

| Record name | Thymine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribothymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1463-10-1 | |

| Record name | 5-Methyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine riboside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE RIBOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribothymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 187 °C | |

| Record name | Ribothymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Significance of 5-Methyluridine: A Technical Guide for Researchers

Abstract

5-Methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification found across all domains of life. While its presence has been known for decades, particularly as the highly conserved modification at position 54 of the T-loop in transfer RNA (tRNA), recent advancements have unveiled its broader significance in various cellular processes and its implications in human health and disease. This technical guide provides an in-depth overview of the biological roles of m5U, the enzymatic machinery governing its metabolism, its association with cancer and mitochondrial disorders, and its emerging therapeutic and biotechnological applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's multifaceted biological functions.

Introduction to this compound (m5U)

This compound is a pyrimidine (B1678525) nucleoside, structurally the ribonucleoside counterpart to the DNA nucleoside thymidine.[1] It is one of the most common and conserved RNA modifications, playing a crucial role in the structural integrity and function of RNA molecules.[1][2] The most well-characterized occurrence of m5U is at position 54 in the TΨC loop of virtually all eukaryotic and bacterial tRNAs, where it is essential for stabilizing the tertiary structure of the molecule.[1][3] Beyond tRNA, m5U has also been identified in other non-coding RNAs, including ribosomal RNA (rRNA) and transfer-messenger RNA (tmRNA), as well as at low levels in messenger RNA (mRNA).[2][4][5]

The dysregulation of m5U levels and the enzymes responsible for its placement have been implicated in a range of pathologies, including various cancers, mitochondrial diseases, and autoimmune disorders.[2][6][7][8] Furthermore, the unique properties conferred by m5U are being harnessed for the development of more stable and efficient mRNA-based therapeutics, such as vaccines.[9]

Biosynthesis and Metabolism of this compound

The methylation of uridine (B1682114) to form m5U is catalyzed by a family of S-adenosylmethionine (SAM)-dependent enzymes known as tRNA (uracil-5-)-methyltransferases.[10] In bacteria like Escherichia coli, the enzyme responsible for m5U54 formation in tRNA is TrmA.[10] The eukaryotic cytosolic homolog is TRMT2A in mammals and Trm2 in Saccharomyces cerevisiae.[10] Mammalian mitochondria have a dedicated paralog, TRMT2B, which is responsible for m5U modifications on both mitochondrial tRNA and rRNA.[4][5]

The catabolism of this compound is a critical process to prevent its stochastic incorporation into various RNA species. In plants, for instance, 5-methylcytidine (B43896) released from RNA turnover is deaminated to this compound, which is then hydrolyzed by NUCLEOSIDE HYDROLASE 1 (NSH1) to thymine (B56734) and ribose.[10][11] Disruption of this pathway can lead to the accumulation of m5U in mRNA, resulting in growth defects.[10][11]

Key Enzymes in m5U Metabolism

| Enzyme | Organism/Location | Substrate(s) | Function | References |

| TrmA | E. coli | tRNA, tmRNA | Catalyzes m5U54 formation. | [4][10] |

| Trm2 | S. cerevisiae (cytosol) | tRNA | Catalyzes m5U54 formation. | [10] |

| TRMT2A | Mammals (cytosol/nucleus) | tRNA | Catalyzes m5U54 formation. | [10] |

| TRMT2B | Mammals (mitochondria) | tRNA, 12S rRNA | Catalyzes m5U54 in mt-tRNA and m5U429 in 12S rRNA. | [4][5] |

| NSH1 | A. thaliana | This compound | Hydrolyzes m5U to thymine and ribose. | [10][11] |

Biological Functions of this compound

Role in tRNA Structure and Function

The most profound role of m5U is in the stabilization of tRNA structure. The m5U54 modification is a key component of the T-loop, which interacts with the D-loop to maintain the characteristic L-shaped tertiary structure of tRNA.[1][3] This structural integrity is paramount for the proper function of tRNA in protein synthesis. While the absence of m5U54 does not completely abolish tRNA function, it can lead to modest destabilization.[2]

Modulation of Ribosome Translocation

Recent studies have revealed a more dynamic role for m5U54 in modulating the process of protein synthesis.[2] The absence of m5U54 in tRNA has been shown to desensitize ribosomes to certain translocation-inhibiting antibiotics.[1][2] This suggests that m5U54 acts as a modulator of the ribosome's translocation speed during the elongation phase of translation.[2] This fine-tuning of translation elongation can have broad consequences for gene expression, particularly under conditions of cellular stress.[2]

This compound in Other RNA Species

While less abundant than in tRNA, m5U is also present in other RNA molecules. In mammalian mitochondria, TRMT2B methylates not only tRNA but also the 12S rRNA at position U429.[4][5] The functional consequence of this rRNA modification is still under investigation but is presumed to play a role in ribosome biogenesis and function. The presence of m5U in mRNA is at a much lower level compared to other modifications like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ).[2] Its functional impact on mRNA metabolism, such as stability and translation, is an active area of research.

Association with Human Diseases

Role in Cancer

Alterations in RNA modifications are increasingly recognized as hallmarks of cancer.[12][13] this compound has been identified as a potential biomarker for certain cancers, including colorectal cancer.[12][14] Changes in the expression of m5U-metabolizing enzymes and the resulting aberrant m5U levels can influence cancer cell proliferation, metabolism, and metastasis.[12][13] For example, the m5C reader protein ALYREF, which can also recognize m5U, has been shown to promote the progression of several cancers by stabilizing the mRNA of oncogenes.[12][13]

Involvement in Mitochondrial Diseases

Mitochondrial tRNAs (mt-tRNAs) are also subject to post-transcriptional modifications, which are critical for mitochondrial protein synthesis. A key modification at the wobble position of certain mt-tRNAs is 5-taurinomethyluridine (τm5U) and its 2-thiouridine (B16713) derivative (τm5s2U), both of which are derived from m5U.[15] Pathogenic mutations in the genes encoding mt-tRNA for leucine (B10760876) (Leu-UUR) and lysine (B10760008) (Lys) are associated with the mitochondrial diseases MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged-Red Fibers), respectively.[15] These mutations often lead to a deficiency in the τm5U modification, impairing the translation of mitochondrial-encoded proteins and resulting in mitochondrial dysfunction.[15]

Therapeutic and Biotechnological Potential

The understanding of m5U's biological roles has opened avenues for new therapeutic strategies and biotechnological applications.

-

Cancer Therapy : Targeting the enzymes involved in m5U metabolism, such as TRMT2A, is being explored as a potential anti-cancer strategy.[16] Small molecule inhibitors of these enzymes could modulate the translation of oncogenes and enhance the efficacy of existing cancer therapies.[16]

-

mRNA Vaccines and Therapeutics : The incorporation of modified nucleosides, including m5U, into in vitro transcribed mRNA has been shown to reduce the immunogenicity and increase the stability and translational efficiency of the mRNA molecule.[17][18] This has been a key technological advance in the development of successful mRNA vaccines.

-

Mitochondrial Disease Therapy : Restoring the deficient τm5U modification in mutant mt-tRNAs is a promising therapeutic approach for MELAS and MERRF. Gene therapy strategies aimed at overexpressing the enzymes responsible for this modification are being investigated.[15]

Experimental Protocols for the Study of this compound

The detection and quantification of m5U in RNA are crucial for understanding its biological functions. Several techniques are employed for this purpose.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of m5U in RNA.[19][20]

General Workflow:

-

RNA Isolation: Isolate total RNA or specific RNA species from cells or tissues using standard protocols.

-

Enzymatic Digestion: Digest the RNA to single nucleosides using a combination of nucleases, such as nuclease P1, and phosphatases, like bacterial alkaline phosphatase.[19]

-

LC-MS/MS Analysis: Separate the nucleosides by high-performance liquid chromatography (HPLC) and detect and quantify them using a mass spectrometer in multiple reaction monitoring (MRM) mode.[20]

-

Data Analysis: Quantify m5U levels relative to an unmodified nucleoside (e.g., uridine or adenosine).[19]

Primer Extension Analysis

Primer extension is a technique used to map the 5' ends of RNA transcripts and can be adapted to detect RNA modifications that cause a block to reverse transcriptase.[21][22][23][24]

General Protocol:

-

Primer Design and Labeling: Design a DNA primer complementary to a sequence downstream of the putative m5U site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[22]

-

Annealing: Anneal the labeled primer to the target RNA.[23]

-

Reverse Transcription: Extend the primer using a reverse transcriptase. The presence of certain modifications can cause the enzyme to pause or fall off, resulting in a truncated cDNA product.

-

Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.[21]

-

Detection: Visualize the bands by autoradiography or fluorescence imaging. A band corresponding to a stop one nucleotide before the modified base indicates the presence of the modification.[21]

In Vitro Synthesis of m5U-Modified RNA

The functional characterization of m5U often requires the generation of RNA molecules containing this modification at specific sites. This can be achieved through in vitro transcription.[17][25][26][27]

General Protocol:

-

Template Preparation: Generate a DNA template containing the desired RNA sequence downstream of a T7, T3, or SP6 RNA polymerase promoter.[27]

-

In Vitro Transcription Reaction: Set up a transcription reaction containing the DNA template, RNA polymerase, and a mixture of the four ribonucleoside triphosphates (NTPs), where UTP is either partially or fully replaced with this compound triphosphate (m5UTP).[17]

-

RNA Purification: Purify the resulting m5U-modified RNA using methods such as phenol-chloroform extraction and ethanol (B145695) precipitation, or spin columns.[26]

-

Quality Control: Verify the integrity and purity of the synthesized RNA by gel electrophoresis and confirm the incorporation of m5U by mass spectrometry.[25]

Quantitative Data Summary

The following table summarizes available quantitative data related to this compound. It is important to note that comprehensive kinetic data for all m5U-related enzymes is not yet fully available in the literature.

| Parameter | Enzyme/Molecule | Value | Conditions | Reference |

| Apparent KD | hTRMT2A binding to tRNAGln | 306 ± 60 nM | Surface Plasmon Resonance | [10] |

| Rate Constant (kobs) | Phe incorporation by tRNAPhe vs. tRNAPhe,-m5U | ~5 s-1 (comparable) | In vitro translation assay | [2] |

| Fold Change in Rate Constant | Phe incorporation with m5U at wobble position of codon | 2.3 ± 0.4 fold reduced with tRNAPhe,-m5U | In vitro translation assay | [2] |

| Dissociation Constant (KD) | Mg2+ binding to tRNAACPhe-d(m5C14) | 2.5 x 10-9 M2 | 1H NMR | [8] |

Conclusion and Future Perspectives

This compound has transitioned from being considered a static structural component of tRNA to a dynamic regulator of gene expression with profound implications for human health. The intricate interplay between m5U "writers," potential "erasers," and "readers" is an exciting frontier in epitranscriptomics. Future research will likely focus on elucidating the full spectrum of m5U's functions in different RNA species, identifying the complete enzymatic machinery for its regulation, and further exploring its potential as a diagnostic biomarker and therapeutic target. The continued development of sensitive and high-throughput techniques for m5U detection will be instrumental in advancing our understanding of this critical RNA modification. The application of this knowledge holds great promise for the development of novel therapies for cancer, mitochondrial diseases, and other human disorders.

References

- 1. Conserved this compound tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m5U-GEPred: prediction of RNA this compound sites based on sequence-derived and graph embedding features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNADSN: Transfer-Learning this compound (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Methylcytidine is required for cooperative binding of Mg2+ and a conformational transition at the anticodon stem-loop of yeast phenylalanine tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A robust deep learning approach for identification of RNA this compound sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Vital roles of m5C RNA modification in cancer and immune cell biology [frontiersin.org]

- 13. d-nb.info [d-nb.info]

- 14. nbinno.com [nbinno.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Small-molecule modulators of TRMT2A decrease PolyQ aggregation and PolyQ-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Primer extension - Wikipedia [en.wikipedia.org]

- 23. scispace.com [scispace.com]

- 24. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]

- 25. benchchem.com [benchchem.com]

- 26. themoonlab.org [themoonlab.org]

- 27. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]

The Role of 5-Methyluridine (m5U) in RNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of m5U in the Epitranscriptome

5-methyluridine (m5U), also known as ribothymidine, is a post-transcriptional RNA modification where a methyl group is added to the fifth carbon of a uridine (B1682114) base.[1] This seemingly simple alteration is one of the most common and conserved modifications, found across all domains of life.[2][3] Initially identified as a key structural component of transfer RNA (tRNA), the role of m5U is now understood to extend to ribosomal RNA (rRNA) and messenger RNA (mRNA), influencing a wide array of biological processes.[2][4][5] Dysregulation of m5U has been implicated in various human diseases, including cancer and metabolic disorders, making it a critical area of study for diagnostics and therapeutics.[2][6] This guide provides a comprehensive technical overview of the biogenesis, function, and analysis of m5U.

Biogenesis and Distribution of this compound

The synthesis of m5U is catalyzed by a conserved family of enzymes known as tRNA methyltransferases (TRMTs) or NOL1/NOP2/Sun domain (NSUN) family members, which use S-Adenosyl-L-methionine (SAM) as the methyl donor.[2]

-

Enzymatic Writers of m5U: In mammals, TRMT2A is the primary enzyme responsible for installing m5U at position 54 (m5U54) in the T-loop of cytosolic tRNAs.[7][8][9] Its mitochondrial counterpart, TRMT2B , performs the same function on mitochondrial tRNAs and has also been shown to modify mitochondrial 12S rRNA.[10][11] The NOL1/NOP2/Sun domain family of methyltransferases are also known to catalyze m5U formation in other RNA species.

Distribution and Abundance

The m5U modification is widespread but shows distinct patterns of abundance across different RNA types. Its most famous and nearly universal location is at position 54 of the T-loop in cytosolic and mitochondrial tRNAs.[1] However, it is also present in other non-coding RNAs and, at lower levels, in mRNAs.[12][13]

| RNA Type | Typical Location(s) | Organism/System | Abundance/Stoichiometry | Reference(s) |

| Cytosolic tRNA | Position 54 (T-loop) | Eukaryotes, Bacteria | Nearly universal in elongator tRNAs | [1] |

| Mitochondrial tRNA | Position 54 (T-loop) | Human | Present in a subset of mt-tRNAs | [11] |

| Ribosomal RNA (rRNA) | 12S rRNA (U429) | Human Mitochondria | Catalyzed by TRMT2B | [11] |

| 23S rRNA (U747, U1939) | E. coli | Catalyzed by RlmC, RlmD | [11] | |

| Messenger RNA (mRNA) | Various positions | Mammals, Plants | Low abundance (~1% m5U/U in Arabidopsis) | [12][14] |

Functional Roles of this compound

The function of m5U is context-dependent, varying with its location within the RNA molecule. Its primary roles are related to structural stabilization and the fine-tuning of translational processes.

Role in tRNA Structure and Function

In tRNA, m5U54 is a cornerstone of its three-dimensional L-shaped structure. It forms a crucial tertiary interaction with a conserved adenosine (B11128) at position 58 (m1A58), which helps lock the T-loop to the D-loop.[15] This stabilization is critical for:

-

tRNA Stability: The m5U modification increases the melting temperature of tRNAs, making them more resistant to degradation.[15] Lack of m5U54 can lead to tRNA hypomodification and subsequent cleavage by ribonucleases like angiogenin, generating tRNA-derived small RNAs (tsRNAs).[16][17]

-

Translation Efficiency and Fidelity: By ensuring the correct tRNA fold, m5U54 contributes to efficient decoding at the ribosome.[15] While its absence does not completely halt protein synthesis, it can reduce translation fidelity and desensitize the ribosome to certain translocation inhibitors.[7][12] Cells lacking the modification may be outcompeted under stress conditions.[12]

Role in rRNA and Ribosome Function

The presence of m5U in rRNA, such as at position U429 in the mitochondrial 12S rRNA, suggests a role in ribosome biogenesis and function.[11] These modifications are thought to contribute to the correct folding and assembly of the ribosomal subunits, ensuring the overall stability and catalytic activity of the ribosome.

Emerging Roles in mRNA

The discovery of m5U in mRNA is more recent, and its functions are an active area of investigation.[2] Unlike the near-stoichiometric modification in tRNA, m5U in mRNA appears to be less frequent and more dynamic.[12] Studies suggest that m5U in mRNA may:

-

Enhance Translation: In vitro and cell-based studies have shown that the presence of m5U in mRNA transcripts can enhance translation efficiency.[18][19]

-

Increase mRNA Stability: Like other modifications, m5U may contribute to the stability of mRNA molecules, potentially by altering their structure or interaction with RNA-binding proteins and decay machinery.[20]

-

Mediate Stress Responses: Changes in the levels of tRNA modifications, including m5U, have been observed in response to cellular stress, suggesting a role in adaptive translational programs.[15]

Methodologies for Studying m5U

The accurate detection and quantification of m5U are crucial for understanding its function. Various experimental protocols have been developed for this purpose.

Experimental Protocol: m5U Mapping with FICC-Seq

Fluorouracil-Induced Catalytic Crosslinking-Sequencing (FICC-Seq) is a method designed to identify the specific targets of m5U-catalyzing enzymes like TRMT2A at single-nucleotide resolution.[8]

Principle: The method relies on the catalytic mechanism of TRMT2A. Cells are treated with 5-fluorouracil (B62378) (5-FU), which is incorporated into RNA. The enzyme attempts to methylate the 5-FU, but the reaction stalls, creating a stable covalent crosslink between the enzyme and its target RNA. This crosslinked complex can be immunoprecipitated, and the specific RNA binding site is identified by sequencing.

Detailed Methodology:

-

Cell Culture and 5-FU Labeling:

-

Culture human cells (e.g., HEK293T) under standard conditions.

-

Treat cells with 5-fluorouracil for a specified period (e.g., 24 hours) to allow for its incorporation into newly transcribed RNA.

-

-

Cell Lysis and Sonication:

-

Harvest and wash the cells.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Sonicate the lysate to shear chromatin and ensure RNA is fragmented to a desired size range (e.g., 100-500 nt).

-

-

Immunoprecipitation (IP):

-

Pre-clear the lysate with protein A/G beads.

-

Add an antibody specific to the m5U enzyme (e.g., anti-TRMT2A) to the lysate and incubate to form antibody-enzyme-RNA complexes.

-

Capture the complexes by adding protein A/G magnetic beads.

-

-

Washing and On-Bead RNA Trimming:

-

Wash the beads extensively with high-salt and low-salt buffers to remove non-specific binders.

-

Perform a limited on-bead RNase digestion to trim the RNA fragments that are not protected by the crosslinked enzyme.

-

-

RNA Ligation and Protein Digestion:

-

Ligate a 3' adapter to the trimmed RNA fragments while they are still bound to the beads.

-

Elute the complexes from the beads and perform proteinase K digestion to remove the crosslinked enzyme, leaving a small peptide adduct on the RNA.

-

-

Reverse Transcription and Library Preparation:

-

Perform reverse transcription. The peptide adduct at the crosslink site will cause the reverse transcriptase to terminate, creating a cDNA fragment whose 5' end marks the modification site.

-

Ligate a 5' adapter, amplify the cDNA by PCR, and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify the positions where reverse transcription terminated. These termination sites correspond to the m5U sites.

-

Experimental Protocol: In Vitro Transcription with m5UTP

Principle: To study the functional effects of m5U in a specific mRNA, researchers can synthesize the transcript in vitro, fully or partially replacing standard Uridine Triphosphate (UTP) with this compound Triphosphate (m5UTP).[18][19]

Detailed Methodology:

-

Template Preparation:

-

Generate a linear DNA template containing a T7 RNA polymerase promoter upstream of the sequence of interest. This is typically done by PCR or plasmid linearization.

-

-

In Vitro Transcription (IVT) Reaction Setup:

-

Combine the following components in a reaction tube on ice:

-

Nuclease-free water

-

Transcription buffer (typically includes MgCl2 and DTT)

-

Ribonuclease inhibitor

-

ATP, GTP, CTP solution

-

UTP and/or m5UTP solution (the ratio determines the incorporation level)

-

Linear DNA template

-

T7 RNA polymerase

-

-

-

Incubation:

-

Incubate the reaction at 37°C for 2-4 hours.

-

-

Template Removal and RNA Purification:

-

Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

-

Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

-

Quality Control:

-

Assess the integrity and size of the RNA transcript using denaturing agarose (B213101) or polyacrylamide gel electrophoresis.

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Verify the incorporation of m5U using mass spectrometry (LC-MS/MS) analysis of digested nucleosides.

-

Conclusion and Future Directions

This compound is a fundamental RNA modification that is critical for the structural integrity of tRNA and the fidelity of translation. Emerging evidence points to broader roles in rRNA and mRNA, linking m5U to the regulation of gene expression and cellular stress responses. The development of advanced mapping techniques like FICC-Seq and the ability to synthesize m5U-containing RNAs are paving the way for a deeper understanding of its functions. Future research will likely focus on elucidating the full repertoire of m5U "reader" and "eraser" proteins, understanding how m5U deposition is regulated, and exploring its potential as a biomarker and therapeutic target in human disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Evaluation and development of deep neural networks for RNA this compound classifications using autoBioSeqpy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNADSN: Transfer-Learning this compound (m5U) Modification on mRNAs from Common Features of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human TRMT2A methylates tRNA and contributes to translation fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. preprints.org [preprints.org]

- 10. biorxiv.org [biorxiv.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pnas.org [pnas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Pyrimidine catabolism is required to prevent the accumulation of this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and this compound mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Methyluridine (m5U) in tRNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for their structure, stability, and function in protein synthesis. Among the more than 100 known modifications, 5-methyluridine (m5U), particularly at position 54 in the T-loop (m5U54), is one of the most highly conserved across all domains of life. This technical guide provides an in-depth exploration of the function of m5U in tRNA stability, its role in translation, and the broader implications for cellular fitness and disease. We delve into the enzymatic machinery responsible for m5U formation, the biophysical consequences of this modification, and its interplay with other tRNA modifications. This document also presents detailed experimental protocols for studying m5U and its effects, along with a summary of key quantitative data and visual representations of the relevant molecular pathways and experimental workflows.

Introduction to this compound in tRNA

This compound, also known as ribothymidine, is a modified pyrimidine (B1678525) nucleoside. Its presence at position 54, within the TΨC loop of the tRNA cloverleaf structure, is a nearly universal feature of elongator tRNAs.[1][2][3] The TΨC loop itself is a crucial recognition site for the ribosome during translation.[4] The enzymes responsible for the site-specific methylation of uridine (B1682114) at this position are tRNA (m5U54) methyltransferases, known as TrmA in prokaryotes and Trm2 (TRMT2A in mammals) in eukaryotes.[5][6][7] While the genes encoding these enzymes are often non-essential for viability under standard laboratory conditions, their absence can lead to subtle growth defects and reduced fitness, particularly under stress.[2][8][9] This suggests that m5U54 plays a significant, albeit nuanced, role in maintaining cellular homeostasis.

The Biochemical Function of m5U54 in tRNA

The primary function of m5U54 is to contribute to the overall stability of the tRNA molecule. The addition of a methyl group to the C5 position of the uracil (B121893) base enhances the hydrophobicity and stacking interactions within the T-loop.[8] This modification is also involved in establishing tertiary interactions that stabilize the L-shaped three-dimensional structure of tRNA.[8][10]

Contribution to Thermal Stability

The presence of m5U54 has been shown to modestly increase the melting temperature (Tm) of tRNA, indicating enhanced thermal stability.[8] This stabilization is thought to arise from the reinforcement of tertiary interactions, such as the one between m5U54 and 1-methyladenosine (B49728) at position 58 (m1A58).[8]

A Protective Mark Against Cleavage

Recent evidence suggests that m5U54 acts as a protective mark against tRNA cleavage. In human cells, the knockdown of the TRMT2A enzyme, which leads to m5U54 hypomodification, results in the overexpression of the ribonuclease angiogenin (B13778026) (ANG).[7][11] Angiogenin then cleaves the hypomodified tRNAs in the anticodon loop, leading to the accumulation of tRNA-derived small RNAs (tsRNAs), specifically 5'tiRNAs (tRNA-derived stress-induced RNAs).[7][11] This process is exacerbated under oxidative stress conditions, which can also lead to the downregulation of TRMT2A.[7][11] Thus, m5U54 appears to be a key element in maintaining tRNA integrity, especially during cellular stress.

Role in Translation and Cellular Fitness

While initially thought to have a minimal direct role in the elongation phase of protein synthesis, more recent studies have revealed that m5U54 modulates the translocation step of the ribosome.[5][12] The absence of m5U54 can desensitize cells to the effects of translocation-inhibiting antibiotics like hygromycin B.[5][12] This suggests that m5U54 helps to fine-tune the speed and efficiency of protein synthesis.

Furthermore, the lack of m5U54 can have a cascading effect on the tRNA modification landscape. A "modification circuit" exists where the presence of one modification can influence the introduction of others.[13] For instance, m5U54 has been shown to positively influence the subsequent modification of adenosine (B11128) to m1A at position 58.[3][13] The global impact of m5U54 on tRNA maturation, aminoacylation, and codon-specific translation underscores its importance for overall cellular fitness.[2]

Quantitative Data on m5U54 Function

The following tables summarize key quantitative findings from various studies on the function of m5U54.

| Parameter | Organism/System | Observation with m5U54 | Observation without m5U54 | Fold Change/Difference | Reference |

| tRNA Thermal Stability (Tm) | Saccharomyces cerevisiae | Increased | Decreased | Modest Destabilization | [1] |

| Ribosome Translocation Rate | In vitro translation (E. coli) | Normal | Altered; desensitized to inhibitors | Not specified | [13] |

| Aminoacylation Efficiency | Escherichia coli | Normal | Global decrease | Significant | [2] |

| Translation Fidelity | In vitro translation (E. coli) | Normal | ~10-fold loss for tRNAPhe(GAA) | ~10-fold | [8] |

| Translation Speed | In vitro translation (E. coli) | Normal | ~10-fold increase for tRNALys(UUU) | ~10-fold | [8] |

| 5'tiRNA Generation | Human cells (HeLa) | Low | Increased (e.g., 5'tiRNA-GlyGCC, 5'tiRNA-GluCTC) | Significant | [7][11] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of tsRNA Generation upon m5U54 Hypomodification

Caption: Pathway of tsRNA generation due to m5U54 hypomodification.

Experimental Workflow for Analyzing m5U54 Function

Caption: Workflow for studying the function of m5U54 in tRNA.

Detailed Experimental Protocols

tRNA Isolation from S. cerevisiae

-

Cell Culture and Harvest: Grow yeast cells to mid-log phase in appropriate media. Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C. Wash the cell pellet with sterile, ice-cold water.

-

Lysis: Resuspend the cell pellet in an equal volume of acid-phenol:chloroform (5:1, pH 4.5). Add an equal volume of extraction buffer (0.1 M sodium acetate, pH 4.5, 10 mM EDTA).

-

Homogenization: Add acid-washed glass beads and vortex vigorously for 10 minutes at 4°C.

-

Phase Separation: Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the upper aqueous phase.

-

Phenol-Chloroform Extraction: Perform a second extraction with acid-phenol:chloroform followed by an extraction with chloroform.

-

Precipitation: Precipitate the total RNA from the aqueous phase by adding 2.5 volumes of cold absolute ethanol (B145695) and 0.1 volumes of 3 M sodium acetate, pH 5.2. Incubate at -20°C overnight.

-

Pelleting and Washing: Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the RNA. Wash the pellet with 70% ethanol.

-

Resuspension: Air-dry the pellet and resuspend in nuclease-free water.

-

tRNA Enrichment (Optional): For tRNA enrichment, the total RNA can be further purified using anion-exchange chromatography or size-exclusion chromatography.

Northern Blotting for tRNA and tsRNA Detection

-

Gel Electrophoresis: Separate 5-10 µg of total RNA on a 15% denaturing polyacrylamide gel containing 8 M urea (B33335) in 1x TBE buffer.

-

Transfer: Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry electroblotting apparatus.

-

UV Cross-linking: UV-crosslink the RNA to the membrane.

-

Prehybridization: Prehybridize the membrane in a hybridization buffer (e.g., ULTRAhyb, Ambion) for at least 1 hour at 42°C.

-

Probe Labeling: Label a DNA oligonucleotide probe complementary to the tRNA or tsRNA of interest with γ-³²P-ATP using T4 polynucleotide kinase.

-

Hybridization: Add the radiolabeled probe to the hybridization buffer and incubate overnight at 42°C.

-

Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Detection: Expose the membrane to a phosphor screen and visualize using a phosphorimager.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for m5U Quantification

-

RNA Digestion: Digest 1-2 µg of purified tRNA to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

Chromatographic Separation: Separate the digested nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. A C18 column is typically used with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry Analysis: Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM). The specific mass transitions for uridine (U) and this compound (m5U) are monitored.

-

Quantification: Generate standard curves for U and m5U using pure nucleoside standards of known concentrations. Calculate the amount of m5U relative to the amount of U in the sample.

Conclusion and Future Directions

The this compound modification at position 54 of tRNA is a crucial element for ensuring tRNA stability, proper folding, and efficient function in translation. While its absence is not lethal under normal conditions, it plays a significant role in fine-tuning protein synthesis and protecting the tRNA pool from degradation, especially under cellular stress. The discovery of the link between m5U54 hypomodification and the generation of tsRNAs opens up new avenues for research into the regulatory roles of tRNA fragments in cellular signaling pathways.

For drug development professionals, the enzymes responsible for m5U54 formation, TrmA and TRMT2A, represent potential therapeutic targets. Modulating the activity of these enzymes could impact cellular fitness and stress responses, which may be relevant in the context of various diseases, including cancer and neurological disorders. Further research is needed to fully elucidate the complex interplay between m5U54, other tRNA modifications, and the broader cellular machinery to leverage this knowledge for therapeutic benefit. The development of high-throughput methods to screen for inhibitors of tRNA modifying enzymes will be a critical next step in this endeavor.

References

- 1. Conserved this compound tRNA modification modulates ribosome translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. RNA modifying enzymes shape tRNA biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T arm - Wikipedia [en.wikipedia.org]

- 5. Conserved this compound tRNA modification modulates ribosome translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the TRM2 gene encoding the tRNA(m5U54)methyltransferase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual function of the tRNA(m(5)U54)methyltransferase in tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and function of the T-loop structural motif in non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m5U54 tRNA Hypomodification by Lack of TRMT2A Drives the Generation of tRNA-Derived Small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pnas.org [pnas.org]

The Emergence of 5-Methyluridine (m5U) in the Messenger RNA Epitranscriptome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of post-transcriptional regulation has been significantly broadened by the discovery of chemical modifications on messenger RNA (mRNA), collectively known as the epitranscriptome. While N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ) have been extensively studied, the presence and function of 5-methyluridine (m5U) in mRNA represents a more recent and nuanced area of investigation. Historically known for its prevalence in transfer RNA (tRNA), the detection of m5U in mRNA has opened new avenues for understanding the intricate layers of gene expression control. This technical guide provides an in-depth overview of the discovery of m5U in mRNA, detailing the key enzymes, detection methodologies, and functional implications.

The Discovery of m5U in mRNA: A Recent Unveiling

The identification of this compound in eukaryotic mRNA is a relatively recent finding, largely attributed to advancements in high-sensitivity analytical techniques. While m5U has been a long-known modification in the T-loop of tRNAs, its presence in the much less abundant and more heterogeneous mRNA population was confirmed through sophisticated mass spectrometry and sequencing approaches.

Key Enzymatic Players: TRMT2A and Trm2

The primary enzyme responsible for m5U deposition on cytosolic tRNAs and, as more recently discovered, on mRNAs in humans is the tRNA methyltransferase 2 homolog A (TRMT2A). The ortholog in Saccharomyces cerevisiae, Trm2, performs the equivalent function.[1] Knockout studies in both human cell lines and yeast have demonstrated a significant reduction in m5U levels in mRNA, confirming the central role of these enzymes.[2]

Quantitative Landscape of m5U in mRNA

A defining characteristic of m5U in mRNA is its low abundance compared to other modifications. This has made its detection and quantification a significant technical challenge.

| Organism/Cell Line | m5U/Uridine (B1682114) Ratio (%) | Method of Quantification | Reference |

| S. cerevisiae (Wild-Type) | ~0.003 - 0.004 | LC-MS/MS | [3] |

| S. cerevisiae (trm2Δ) | Significantly Reduced | LC-MS/MS | [2] |

| Human Cell Lines (HEK293, HAP1) | Low levels detected | FICC-Seq | [Carter et al., 2019, NAR] |

| Human HeLa cells (untreated) | ~0.003 (m5U/U) | LC-MS/MS | [3] |

| Human HeLa cells (hygromycin B treated) | ~0.003 ± 0.001 (m5U/U) | LC-MS/MS | [3] |

| Human HeLa cells (cycloheximide treated) | ~0.0025 ± 0.0006 (m5U/U) | LC-MS/MS | [3] |

Table 1: Quantitative Abundance of this compound in mRNA.

The functional impact of m5U on mRNA translation appears to be subtle and context-dependent. In vitro translation assays have been employed to dissect its influence on ribosome kinetics.

| mRNA Construct | Modification | Effect on Translation | Fold Change | Reference |

| Luciferase mRNA | m5U at first position of UUC codon | Minor (zero- to two-fold) effect on amino acid addition rate | ~1-2 | [3] |

| Cas9 mRNA | 5-methoxyuridine (a derivative) | Increased indel frequencies | Not specified | [4] |

Table 2: Functional Impact of m5U on Translation Efficiency.

Experimental Protocols

Detection and Quantification of m5U in mRNA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a gold standard for the accurate quantification of ribonucleoside modifications.

1. mRNA Purification:

- Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction).

- Purify poly(A)+ mRNA using oligo(dT)-magnetic beads to minimize contamination from highly abundant non-coding RNAs (e.g., rRNA, tRNA). Perform at least two rounds of purification.

- Assess the purity of the mRNA sample by qRT-PCR, targeting known non-coding RNAs to ensure their depletion.

2. Enzymatic Digestion of mRNA:

- To 100-200 ng of purified mRNA, add nuclease P1 (2U) in a final volume of 25 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

- Incubate at 42°C for 2 hours.

- Add bacterial alkaline phosphatase (0.5 U) and ammonium bicarbonate to a final concentration of 50 mM.

- Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

3. LC-MS/MS Analysis:

- Inject the digested sample onto a C18 reverse-phase HPLC column.

- Separate the nucleosides using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

- Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

- Monitor the specific mass transitions for uridine (U) and this compound (m5U).

- Quantify the amount of m5U relative to uridine by integrating the area under the curve for each nucleoside and comparing it to a standard curve generated with known amounts of pure U and m5U nucleosides.

Mapping of m5U Sites by Fluorouracil-Induced Catalytic Crosslinking and Sequencing (FICC-Seq)

FICC-Seq is a powerful technique to identify the specific sites of m5U modification at single-nucleotide resolution.

1. Cell Culture and 5-Fluorouracil Treatment:

- Culture human cell lines (e.g., HEK293, HAP1) under standard conditions.

- Treat the cells with 100 µM 5-Fluorouracil (5-FU) for 24 hours. 5-FU is metabolically converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into nascent RNA.

2. Cell Lysis and Immunoprecipitation:

- Harvest the cells and lyse them in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1% NP-40, 0.1% SDS, and 0.5% sodium deoxycholate.

- Partially fragment the RNA using a low concentration of RNase I.

- Immunoprecipitate the TRMT2A-RNA complexes using an antibody specific to endogenous TRMT2A. The incorporated 5-fluorouridine at the target site will form a stable covalent crosslink with the catalytic cysteine of TRMT2A.

3. Library Preparation and Sequencing:

- Ligate 3' and 5' adapters to the RNA fragments that are crosslinked to TRMT2A.

- Perform reverse transcription to generate cDNA.

- The reverse transcriptase will stall at the crosslinked nucleotide, allowing for the precise identification of the modification site.

- Amplify the cDNA library by PCR and perform high-throughput sequencing.

4. Data Analysis:

- Align the sequencing reads to the reference genome.

- Identify the positions where reverse transcription terminated, as these correspond to the m5U sites.

In Vitro Translation Assay for m5U-Modified mRNA

This assay assesses the functional consequence of m5U on protein synthesis.

1. Preparation of m5U-Containing mRNA:

- Synthesize mRNA transcripts in vitro using a T7 RNA polymerase-based system.

- To incorporate m5U, substitute a portion or all of the UTP in the transcription reaction with this compound triphosphate (m5UTP).

- Purify the resulting mRNA transcripts.

2. Reconstituted In Vitro Translation System:

- Use a purified E. coli or rabbit reticulocyte lysate-based translation system.

- Combine purified ribosomes, tRNAs, amino acids (including a radiolabeled amino acid like [35S]-methionine), and translation factors.

- Initiate translation by adding the in vitro transcribed mRNA (both unmodified and m5U-modified).

3. Analysis of Translation Products:

- Allow the translation reaction to proceed for a defined period.

- Stop the reaction and separate the synthesized proteins by SDS-PAGE.

- Visualize the radiolabeled proteins using autoradiography or a phosphorimager.

- Quantify the amount of protein synthesized from the m5U-modified mRNA relative to the unmodified control to determine the effect of the modification on translation efficiency.

Visualizing the Core Processes

Caption: Workflow for the discovery and characterization of m5U in mRNA.

Caption: Step-by-step workflow of the FICC-Seq methodology.

Caption: Enzymatic pathway for m5U formation in mRNA by TRMT2A/Trm2.

Conclusion and Future Directions

The discovery of this compound in messenger RNA, while a nascent field, has already provided valuable insights into the complexity of the epitranscriptome. The development of sensitive detection methods like LC-MS/MS and FICC-Seq has been instrumental in overcoming the challenges posed by the low abundance of this modification. While the functional consequences of m5U in mRNA appear to be more subtle than those of other modifications, its context-dependent influence on translation suggests a role in fine-tuning protein expression.

For researchers and drug development professionals, the presence of m5U on therapeutic mRNAs is a critical consideration. Understanding its impact on mRNA stability, translation efficiency, and immunogenicity will be paramount for the design of next-generation RNA-based therapeutics. Future research will likely focus on elucidating the specific cellular conditions under which m5U is deposited on mRNA, identifying the full repertoire of m5U-modified transcripts, and uncovering the reader proteins that may recognize and interpret this mark. The continued exploration of the m5U epitranscriptome promises to reveal new layers of gene regulation with significant implications for both basic science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]

- 3. In Vitro Transcription and Translation | Springer Nature Experiments [experiments.springernature.com]

- 4. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Methyluridine in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyluridine (m5U), a post-transcriptional RNA modification, is emerging as a critical regulator of gene expression. Historically recognized for its presence in transfer RNA (tRNA), recent studies have elucidated its broader role in modulating protein synthesis and cellular responses to stress. This technical guide provides an in-depth analysis of the mechanisms by which m5U influences gene expression, with a focus on its function in tRNA, its impact on mRNA translation, and the experimental methodologies used to study these processes. Quantitative data are presented to illustrate the magnitude of these effects, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the core concepts. This document is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, drug discovery, and translational medicine.

Introduction

Post-transcriptional modifications of RNA molecules add a significant layer of complexity to the regulation of gene expression.[1] Among the more than 170 known RNA modifications, this compound (m5U) has been a subject of increasing interest.[2][3][4] This modification, involving the addition of a methyl group at the fifth carbon position of uridine, is found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[4][5][6] While the presence of m5U has been known for decades, its functional significance in the intricate orchestration of gene expression is only now being fully appreciated.[5][7]

The most well-characterized role of m5U is at position 54 in the TΨC loop of tRNA (m5U54), a universally conserved modification.[5][7][8][9] This modification is crucial for maintaining the structural integrity of tRNA and modulating the efficiency and fidelity of protein translation.[10][11] Recent evidence strongly suggests that m5U54 acts as a key modulator of ribosome translocation during the elongation phase of protein synthesis.[5][7][8][9][10] The absence of this single methyl group can have profound effects on the cellular response to translational stress, highlighting its importance in cellular homeostasis.[5][7][8]

Beyond its canonical role in tRNA, m5U has also been identified in mRNA.[5][6] While its function in mRNA is less understood, it is thought to potentially influence mRNA stability, translation efficiency, and interaction with RNA-binding proteins.[2][12]

This technical guide aims to provide a comprehensive overview of the mechanisms through which this compound regulates gene expression. We will delve into its role in tRNA and mRNA, present quantitative data on its impact on the transcriptome, and provide detailed protocols for the key experimental techniques used to investigate its function. Visual diagrams of the underlying molecular pathways and experimental workflows are included to facilitate a deeper understanding of this important RNA modification.

The Role of this compound in tRNA and Translation

The primary and most significant role of this compound in gene expression is mediated through its presence in tRNA, specifically the highly conserved m5U54 modification. This modification is installed by the TrmA enzyme in Escherichia coli and its homolog Trm2 in Saccharomyces cerevisiae.[5][7][8]

Modulation of Ribosome Translocation

The central mechanism by which m5U54 influences gene expression is by modulating the translocation step of protein synthesis.[5][7][8][9][10] Translocation is the process by which the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site. Studies have shown that tRNAs lacking m5U54 are less sensitive to drugs that inhibit translocation, such as hygromycin B and cycloheximide.[5][7][8] This suggests that m5U54 plays a role in the kinetics of translocation. In the absence of m5U54, the rate of translocation is altered, which can impact the overall speed and fidelity of translation.[5][8]

A proposed model suggests that m5U54 helps to maintain an optimal rate of translocation.[8] When cells are under translational stress, such as in the presence of translocation inhibitors, the absence of m5U54 allows for a more permissive translocation, partially rescuing protein synthesis.[5][8]

Influence on tRNA Maturation and Modification Landscape

The presence of m5U54 is not only important for the function of mature tRNAs but also for their maturation process. The installation of m5U54 can influence the subsequent addition of other modifications in the tRNA molecule, particularly in the anticodon stem-loop.[5] This indicates a cross-talk between different tRNA modifications, where m5U54 acts as a key determinant of the global tRNA modification landscape.[5] An altered modification status of tRNA can, in turn, affect codon recognition and the efficiency of translating specific codons.[10][13][14][15][16]

Quantitative Impact of this compound on Gene Expression

The absence of m5U54, as seen in trm2Δ mutant yeast cells, leads to significant changes in the transcriptome, especially under conditions of translational stress. RNA sequencing (RNA-seq) analysis reveals that while the overall gene expression profile of trm2Δ cells is similar to wild-type cells under normal growth conditions, a dramatic difference is observed in the presence of the translocation inhibitor hygromycin B.[5]

In wild-type cells, hygromycin B treatment causes widespread changes in mRNA levels. However, in trm2Δ cells, the transcriptome is significantly less perturbed by the drug.[5][8] This suggests that the absence of m5U54 confers a level of resistance to the effects of the translocation inhibitor, allowing for more stable gene expression.

| Condition | Comparison | Number of Upregulated Genes | Number of Downregulated Genes |

| Unstressed (YPD) | Wild-type vs. trm2Δ | 12 | 15 |

| Hygromycin B Treatment | Wild-type (untreated vs. treated) | 1,234 | 1,198 |

| Hygromycin B Treatment | trm2Δ (untreated vs. treated) | 756 | 687 |

| Hygromycin B Treatment | Wild-type vs. trm2Δ | 345 | 411 |

Table 1: Summary of Differentially Expressed Genes in S. cerevisiae . Data is derived from RNA-seq analysis comparing wild-type and trm2Δ strains under normal and hygromycin B stress conditions. The numbers represent genes with a log2 fold change ≥ 1 or ≤ -1 and a p-value < 0.05. (Data synthesized from figures in[5])

The Role of this compound in mRNA

While the function of m5U in tRNA is well-established, its role in mRNA is less clear. m5U has been detected in eukaryotic mRNAs, and its incorporation can be mediated by the same enzyme responsible for tRNA modification, Trm2, in yeast.[5][17] However, the levels of m5U in mRNA are significantly lower than other modifications like N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ).[5][6]

Studies have shown that the presence of m5U in mRNA has a minor effect on the rate of amino acid addition during translation, suggesting that it is unlikely to be a major driver of global changes in protein synthesis.[5] However, the inclusion of m5U in synthetic self-amplifying RNAs (saRNA) has been shown to lead to more prolonged gene expression in vivo, suggesting a potential role in enhancing RNA stability or reducing immune activation.[12][18] Further research is needed to fully elucidate the functional consequences of m5U in specific mRNAs and its potential for therapeutic applications.

Experimental Protocols

Detection and Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of RNA modifications.[6][7]

Protocol Outline:

-

tRNA Isolation: Isolate total RNA from cells or tissues of interest. Purify the tRNA fraction using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[7]

-

Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[7]

-

LC-MS/MS Analysis: Separate the nucleosides using reversed-phase HPLC and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[7][8] The transition from the protonated molecular ion of m5U to its characteristic fragment ion is monitored for quantification.

-

Data Analysis: Quantify the amount of m5U relative to the canonical nucleosides (A, C, G, U). Stable isotope-labeled internal standards can be used for absolute quantification.

In Vitro Translation Assay to Measure Ribosome Translocation

In vitro translation systems allow for the direct measurement of the effects of tRNA modifications on protein synthesis.[17]

Protocol Outline:

-

Prepare Components:

-

Cell-free extract: Use a commercially available system (e.g., rabbit reticulocyte lysate or a PURE system) that contains all the necessary components for translation.

-

mRNA template: In vitro transcribe an mRNA encoding a reporter protein (e.g., luciferase or GFP).

-

tRNAs: Purify tRNAs from wild-type and m5U-deficient (e.g., trmAΔ) cells.

-

Amino acids: A mixture of all 20 amino acids, with one being radioactively labeled (e.g., 35S-methionine).

-

-

Translation Reaction: Combine the cell-free extract, mRNA template, purified tRNAs, and amino acid mixture in a reaction buffer. If investigating the effect of inhibitors, add the desired concentration of the drug (e.g., hygromycin B).

-

Incubation: Incubate the reaction at the optimal temperature for the translation system (e.g., 30-37°C).

-

Detection of Protein Synthesis: At various time points, take aliquots of the reaction and stop the translation. Analyze the amount of synthesized protein using methods such as:

-

SDS-PAGE and autoradiography: To visualize the radiolabeled protein product.

-

Luciferase assay or fluorescence measurement: For enzymatic or fluorescent reporter proteins.

-

-

Data Analysis: Compare the rate and total amount of protein synthesis in reactions with wild-type versus m5U-deficient tRNAs to determine the effect of m5U on translation.

RNA-Sequencing and Differential Gene Expression Analysis

RNA-seq provides a global view of the transcriptome and is a powerful tool for identifying genes whose expression is affected by the presence or absence of m5U.[2][9][18]

Protocol Outline:

-

Cell Culture and RNA Extraction: Grow wild-type and m5U-deficient (e.g., trm2Δ) yeast cells under control and stress (e.g., hygromycin B) conditions. Extract high-quality total RNA from each sample.

-

Library Preparation:

-

mRNA enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragmentation and cDNA synthesis: Fragment the mRNA and synthesize first- and second-strand cDNA.

-

Adapter ligation and amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality control: Assess the quality of the raw sequencing reads.

-

Read mapping: Align the sequencing reads to the reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential expression analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly up- or downregulated between different conditions (e.g., wild-type vs. trm2Δ).

-

Conclusion and Future Directions

This compound plays a multifaceted role in the regulation of gene expression, primarily through its conserved presence in tRNA. The m5U54 modification is a key modulator of ribosome translocation, influencing the speed and fidelity of protein synthesis and contributing to the cellular response to translational stress. While its function in mRNA is still being elucidated, it holds promise for applications in synthetic biology and RNA therapeutics.

The experimental approaches outlined in this guide provide a robust framework for investigating the functional consequences of m5U and other RNA modifications. Future research in this area will likely focus on:

-

Identifying the specific mRNA transcripts that are modified with m5U and understanding the functional consequences of these modifications.

-

Elucidating the interplay between m5U and other RNA modifications in regulating gene expression.

-

Exploring the potential of targeting m5U-modifying enzymes for therapeutic purposes in diseases where translational control is dysregulated.

A deeper understanding of the mechanisms by which this compound regulates gene expression will undoubtedly open new avenues for both basic research and the development of novel therapeutic strategies.

References

- 1. A new protocol for single-cell RNA-seq reveals stochastic gene expression during lag phase in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Transformation of Trichoderma reesei based on hygromycin B resistance using homologous expression signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 16. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Protocol for RNA-seq Expression Analysis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for RNA-seq Expression Analysis in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological role of ribothymidine in eukaryotic cells

An In-depth Technical Guide on the Physiological Role of Ribothymidine in Eukaryotic Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ribothymidine (m⁵U), a post-transcriptionally modified nucleoside, is a crucial component of transfer RNA (tRNA) in all domains of life. Located almost universally at position 54 in the T-loop of eukaryotic tRNAs, it plays a pivotal role in maintaining the structural integrity and stability of the molecule. This stability is essential for the canonical L-shaped tertiary structure of tRNA, which is a prerequisite for its proper function in protein synthesis. Through specific interactions with the D-loop, ribothymidine helps to correctly fold the tRNA, ensuring its efficient recognition by aminoacyl-tRNA synthetases and the ribosome. The presence of ribothymidine enhances the thermal stability of tRNA, a feature that is critical for cellular function, especially under stress conditions. Deficiencies in tRNA modifications, including ribothymidine, can lead to tRNA degradation, impaired protein synthesis, and have been implicated in various human diseases. This guide provides a comprehensive overview of the biosynthesis of ribothymidine, its structural and functional roles in tRNA, its impact on translation, and its connection to cellular stress and disease, supported by experimental data and methodologies.

Introduction

Transfer RNAs (tRNAs) are central to the process of translation, acting as adaptor molecules that decode the genetic information on messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome.[1][2] To perform this function accurately and efficiently, tRNAs must fold into a highly conserved L-shaped tertiary structure.[3] This precise three-dimensional conformation is stabilized by a complex network of interactions, many of which involve post-transcriptionally modified nucleosides.[4] Eukaryotic tRNAs are particularly rich in such modifications, with an average of 13 modifications per molecule.[5]

Among the most conserved of these is 5-methyluridine (m⁵U), also known as ribothymidine (T). It is typically found at position 54 in the T-loop (also called the TΨC loop, named for the highly conserved sequence of ribothymidine-pseudouridine-cytidine).[4][6] This modification is critical for establishing a key tertiary interaction between the T-loop and the D-loop, which stabilizes the overall tRNA structure.[3][6] This guide delves into the multifaceted physiological roles of ribothymidine in eukaryotic cells, from its synthesis to its critical contributions to tRNA stability, protein synthesis, and cellular homeostasis.

Biosynthesis of Ribothymidine

In eukaryotes, ribothymidine is synthesized directly on the precursor tRNA molecule. The process involves the methylation of the uridine (B1682114) residue at position 54 (U54).

Enzymatic Pathway

The formation of ribothymidine is catalyzed by a class of enzymes known as tRNA methyltransferases (Trms).[7] In eukaryotes, the primary methyl donor for this reaction is S-adenosylmethionine (SAM).[7] The enzyme transfers the methyl group from SAM to the C5 position of the uracil (B121893) base of U54. This reaction is one of the early steps in tRNA maturation, often occurring in the nucleus before the tRNA is exported to the cytoplasm.[8] In budding yeast (Saccharomyces cerevisiae), a total of 18 Trms are responsible for the methylation of tRNA nucleotides.[9]

Role in tRNA Structure and Function

The primary role of ribothymidine is structural. Its presence is fundamental to the stability and correct three-dimensional folding of the tRNA molecule.

Stabilization of the tRNA Tertiary Structure

The L-shaped structure of tRNA is formed by the coaxial stacking of the acceptor stem with the T-stem and the D-stem with the anticodon stem. The corner of this "L," known as the elbow region, is stabilized by tertiary interactions between the D-loop and the T-loop.[4] The ribothymidine at position 54 (T54) in the T-loop forms a reverse Hoogsteen base pair with adenosine (B11128) at position 58 (m¹A58 is common in many tRNAs).[3][6] This interaction, along with others between the two loops, is crucial for locking the tRNA into its functional conformation.[6]

// Define nodes for tRNA domains AcceptorStem [label="Acceptor Stem", shape=box, pos="0,2!", fillcolor="#F1F3F4"]; T_Loop [label="T-Loop\n(contains m⁵U54)", shape=ellipse, pos="1.5,1!", fillcolor="#FBBC05"]; D_Loop [label="D-Loop", shape=ellipse, pos="-1.5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnticodonLoop [label="Anticodon Loop", shape=ellipse, pos="0,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; VariableLoop [label="Variable Loop", shape=ellipse, pos="1,-0.5!", fillcolor="#FFFFFF"];

// Connect stems AcceptorStem -> T_Loop [style=bold, color="#202124"]; AcceptorStem -> D_Loop [style=bold, color="#202124"]; D_Loop -> AnticodonLoop [style=bold, color="#202124"];

// Show interaction T_Loop -> D_Loop [dir=both, style=dashed, color="#EA4335", label="Tertiary Interaction", fontcolor="#EA4335", fontsize=10]; } } Caption: Interaction between the T-loop and D-loop in tRNA structure.

Enhancement of Thermal Stability

The methylation of U54 to T54 significantly increases the thermal stability of the tRNA molecule.[10] Experimental studies have demonstrated that the melting temperature (Tm) of tRNAs containing ribothymidine is considerably higher than that of their unmodified counterparts.[11] This enhanced stability is critical for maintaining tRNA function under physiological conditions and during periods of cellular stress, such as heat shock.[10]

| tRNA Species | Modification at Position 54 | Change in Melting Temperature (Tm) | Reference |

| E. coli Methionine tRNA | Uridine (mutant) vs. Ribothymidine (wild type) | 6°C lower | [11] |

| T. thermophilus Methionine tRNA | 2-Thioribothymidine vs. Ribothymidine (E. coli) | 7°C higher | [11] |